molecular formula C18H25N3O5S2 B4566620 N-[4-(4-morpholinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-[4-(4-morpholinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No.: B4566620
M. Wt: 427.5 g/mol
InChI Key: TUVBIHIKQBYFOY-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a useful research compound. Its molecular formula is C18H25N3O5S2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.12356325 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adamantane-Isothiourea Hybrid Derivatives

A study explored the synthesis of adamantane-isothiourea hybrid derivatives, including compounds with N-(adamantan-1-yl)morpholine-4-carbothioamide and N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide. These compounds demonstrated potent broad-spectrum antibacterial activity and significant in vivo hypoglycemic activity in diabetic rats (Al-Wahaibi et al., 2017).

Spiro-Crypta Phosphazene Derivatives

Research on spiro-crypta phosphazene derivatives revealed the formation of compounds like 1,4-dioxa-8-azaspiro[4,5]decane (DASD)-substituted phosphazenes. These compounds exhibit unique structural properties and potential for diverse applications in materials science and pharmaceuticals (Kılıç et al., 2009).

Antimicrobial Activity

A study on 4-(Phenylsulfonyl) morpholine showed its potential in modulating antimicrobial activity against multi-resistant strains of bacteria and fungi, suggesting its potential in addressing antibiotic resistance (Oliveira et al., 2015).

Novel Thiosemicarbazones

Research into thiosemicarbazones resulted in compounds like 2-(thiophen-2-ylmethylidene)-N-[4-(morpholin-4-yl)phenyl]hydrazine carbothioamide, showing excellent antibacterial and antioxidant properties. These compounds could lead to new treatments for bacterial infections and oxidative stress-related disorders (Karaküçük-İyidoğan et al., 2014).

Functionalized Dioxaspiro[4,5]decanes Synthesis

Studies have developed methods for synthesizing functionalized 1,6-dioxaspiro[4,5]decanes, which are valuable in organic synthesis and pharmaceutical chemistry (Carretero et al., 1995; Carretero et al., 1994)(Carretero et al., 1994).

Buffer Solutions in Biochemistry

Compounds like 2-(N-Morpholino)ethanesulfonic acid (MES) and 4-(N-morpholino)butanesulfonic acid (MOBS) are utilized as standard buffers in biochemistry, especially for maintaining physiological pH ranges (Taha & Lee, 2011).

1,2,4-Triazole Derivatives as Antimicrobial Agents

The synthesis of 1,2,4-triazole derivatives containing morpholine moieties has shown promise as antimicrobial agents, indicating potential pharmaceutical applications (Sahin et al., 2012).

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S2/c22-28(23,21-9-11-24-12-10-21)16-3-1-15(2-4-16)19-17(27)20-7-5-18(6-8-20)25-13-14-26-18/h1-4H,5-14H2,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVBIHIKQBYFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-morpholinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
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N-[4-(4-morpholinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
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N-[4-(4-morpholinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
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N-[4-(4-morpholinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
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N-[4-(4-morpholinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Reactant of Route 6
N-[4-(4-morpholinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.